N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide
Overview
Description
N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a carbazole moiety substituted with dichloro groups, a hydroxypropoxy linker, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the synthesis of 3,6-dichlorocarbazole, which can be achieved through the chlorination of carbazole using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxypropoxy Group: The next step involves the reaction of 3,6-dichlorocarbazole with an epoxide, such as glycidol, under basic conditions to form the 2-hydroxypropoxy derivative.
Coupling with 4-Aminophenylacetamide: The final step involves coupling the hydroxypropoxy derivative with 4-aminophenylacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropoxy moiety can undergo oxidation to form a ketone.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The dichloro groups on the carbazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The carbazole core is known for its biological activity, which can be enhanced or modified by the attached functional groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbazole moiety could intercalate with DNA or interact with proteins, while the hydroxypropoxy and acetamide groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichlorocarbazole: Shares the carbazole core but lacks the hydroxypropoxy and acetamide groups.
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide: Similar structure but without the dichloro substitution.
N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}methanesulfonamide: Similar structure with a methanesulfonamide group instead of an acetamide group.
Uniqueness
N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The dichloro substitution on the carbazole ring enhances its reactivity, while the hydroxypropoxy and acetamide groups provide additional sites for chemical modification and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14(28)26-17-4-6-19(7-5-17)30-13-18(29)12-27-22-8-2-15(24)10-20(22)21-11-16(25)3-9-23(21)27/h2-11,18,29H,12-13H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMENSJNOTAHPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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